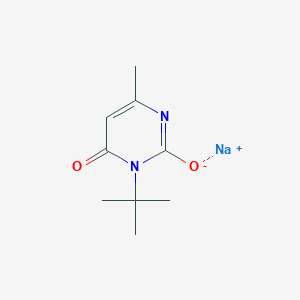

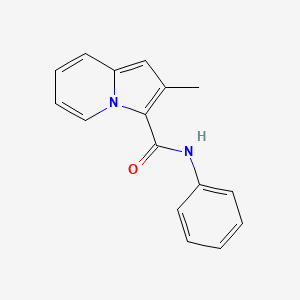

sodium 1-tert-butyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-tert-butyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinolate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Na-DBM or DBMNa, and it is a versatile reagent that has found numerous applications in various fields of research.

Scientific Research Applications

Na-DBM has found numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Na-DBM can also be used as a catalyst for various reactions, including the Michael addition reaction and the aldol condensation reaction.

Mechanism of Action

The mechanism of action of Na-DBM is not fully understood. However, it is believed to act as a nucleophilic catalyst, facilitating the formation of carbon-carbon bonds in various reactions. Na-DBM is also known to act as a chelating agent, forming stable complexes with metal ions.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of Na-DBM. However, studies have shown that Na-DBM can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Na-DBM is its versatility. It can be used as a reagent in various reactions, making it a valuable tool for organic synthesis. Na-DBM is also relatively inexpensive and easy to synthesize. However, one of the limitations of Na-DBM is its instability in air and moisture, which can lead to decomposition and loss of activity.

Future Directions

There are numerous future directions for the use of Na-DBM in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory diseases. Na-DBM could also be used as a catalyst for the synthesis of new materials with unique properties. Additionally, future research could focus on improving the stability and activity of Na-DBM, making it a more effective reagent for use in various reactions.

Conclusion:

In conclusion, Na-DBM is a versatile reagent that has found numerous applications in scientific research. Its synthesis method is relatively simple, and it can be used as a catalyst for various reactions. Na-DBM has shown potential as a candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to its use, the future directions for Na-DBM research are promising, and it is likely to continue to be a valuable tool in scientific research.

Synthesis Methods

Na-DBM can be synthesized by reacting 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine with tert-butyl lithium and sodium hydride. The reaction yields a white solid that is highly soluble in polar solvents such as water and ethanol. The synthesis of Na-DBM is relatively simple and can be easily scaled up for industrial applications.

properties

IUPAC Name |

sodium;1-tert-butyl-4-methyl-6-oxopyrimidin-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.Na/c1-6-5-7(12)11(8(13)10-6)9(2,3)4;/h5H,1-4H3,(H,10,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCXXVGZPUQJBQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)[O-])C(C)(C)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)

![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)

![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)

![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)

![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)